molecular formula C7H9NO2S B8710470 Methyl 3-(aminomethyl)thiophene-2-carboxylate

Methyl 3-(aminomethyl)thiophene-2-carboxylate

Cat. No. B8710470
M. Wt: 171.22 g/mol
InChI Key: MMWQALKHHPSNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(aminomethyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(aminomethyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-(aminomethyl)thiophene-2-carboxylate

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3-(aminomethyl)thiophene-2-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4,8H2,1H3

InChI Key

MMWQALKHHPSNNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromomethyl-thiophene-2-carboxylic acid methyl ester (1.297 g, 5.54 mmol) is dissolved in DMF (30 mL) and MeOH/NH3 is added (30 mL). The reaction mixture is stirred at room temperature for 1 hour, and concentrated in vacuo. Purification of the residue by silica gel column chromatography eluting with 95:5 and 93:7 DCM:MeOH affords the title compound (0.82 g, 86%).
Quantity
1.297 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A 2-L single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 116c (7.50 g, 32.0 mmol) and a 7 M solution of ammonia in methanol (915 mL, 6.40 mol). The solution was stirred at room temperature for 14 h. After that time, the reaction mixture was concentrated under reduced pressure. The residue was dissolved in water (150 mL) and extracted with methyl tert-butyl ether (2×25 mL). The aqueous layer was basified with sodium hydroxide (5.00 g) and extracted with methyl tert-butyl ether (3×150 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to afford a 57% yield (3.14 g) of 116d as a colorless oil: 1H NMR (300 MHz, CDCl3) δ 7.45 (d, 1H, J=5.1 Hz), 7.14 (d, 1H, J=5.1 Hz), 4.11 (s, 2H), 3.88 (s, 3H), 1.72 (br s, 2H); MS (ESI+) m/z 172.0 (M+H). The material was used without further purification.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
915 mL
Type
reactant
Reaction Step Four
Name
Yield
57%

Synthesis routes and methods III

Procedure details

To a solution of 3-(bromomethyl)thiophene-2-carboxylate (9.3 g, 39.6 mmol) in DMF (150 mL) was added 7.0 N NH3 in MeOH (150 mL). After stirring at room temperature for 1 h, the reaction was concentrated and purified by flash chromatography over silica gel (5%-10% MeOH/DCM) to provide methyl 3-(aminomethyl)thiophene-2-carboxylate (4.86 g, 72% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.83 (d, J=5.0 Hz, 1H), 7.28 (d, J=5.0 Hz, 1H), 4.45 (s, 2H), 3.94 (s, 3H); MS (EI) m/z=172.2 [M+1]+.
Name
3-(bromomethyl)thiophene-2-carboxylate
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.